molecular formula C12H18N2O7 B165286 3-(2,3-Dihydroxypropyl)deoxyuridine CAS No. 126863-75-0

3-(2,3-Dihydroxypropyl)deoxyuridine

Cat. No. B165286
M. Wt: 302.28 g/mol
InChI Key: DWZKAGKLTBJHSX-XZPXGOKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydroxypropyl)deoxyuridine, also known as DHU, is a modified nucleoside that has been extensively studied due to its potential applications in scientific research. DHU is a derivative of deoxyuridine, a nucleoside that is commonly found in DNA. DHU is synthesized through a multistep process that involves the modification of the deoxyuridine molecule.

Mechanism Of Action

3-(2,3-Dihydroxypropyl)deoxyuridine exerts its inhibitory effect on thymidylate synthase by binding to the enzyme's active site and preventing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This results in the depletion of the pool of deoxythymidine monophosphate, which is essential for DNA synthesis.

Biochemical And Physiological Effects

3-(2,3-Dihydroxypropyl)deoxyuridine has been shown to have potent antitumor activity in vitro and in vivo. This is due to its ability to inhibit thymidylate synthase, which is overexpressed in many types of cancer. 3-(2,3-Dihydroxypropyl)deoxyuridine has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

3-(2,3-Dihydroxypropyl)deoxyuridine has several advantages for use in lab experiments. It is a potent inhibitor of thymidylate synthase, which makes it a valuable tool for studying the role of thymidylate synthase in DNA replication and repair. 3-(2,3-Dihydroxypropyl)deoxyuridine is also relatively easy to synthesize and has a long shelf life. However, 3-(2,3-Dihydroxypropyl)deoxyuridine has some limitations. It is a relatively expensive reagent, which may limit its use in some labs. 3-(2,3-Dihydroxypropyl)deoxyuridine is also not very soluble in water, which may make it difficult to use in some experimental systems.

Future Directions

There are several future directions for research on 3-(2,3-Dihydroxypropyl)deoxyuridine. One area of research is the development of new analogs of 3-(2,3-Dihydroxypropyl)deoxyuridine with improved potency and selectivity for thymidylate synthase. Another area of research is the development of new methods for delivering 3-(2,3-Dihydroxypropyl)deoxyuridine to cancer cells, which may improve its antitumor activity. Finally, 3-(2,3-Dihydroxypropyl)deoxyuridine may have potential applications in the treatment of viral infections, as it has been shown to inhibit the replication of some viruses.

Synthesis Methods

The synthesis of 3-(2,3-Dihydroxypropyl)deoxyuridine involves the modification of the deoxyuridine molecule through a series of chemical reactions. The first step involves the conversion of deoxyuridine to 5-iodo-2'-deoxyuridine through the reaction with iodine. This is followed by the reaction of 5-iodo-2'-deoxyuridine with propylene oxide to form 3-(2-hydroxypropyl)-5-iodo-2'-deoxyuridine. Finally, the 3-(2-hydroxypropyl)-5-iodo-2'-deoxyuridine is treated with sodium borohydride to form 3-(2,3-Dihydroxypropyl)deoxyuridine.

Scientific Research Applications

3-(2,3-Dihydroxypropyl)deoxyuridine has been extensively studied for its potential applications in scientific research. 3-(2,3-Dihydroxypropyl)deoxyuridine is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis. This makes 3-(2,3-Dihydroxypropyl)deoxyuridine a valuable tool for studying the role of thymidylate synthase in DNA replication and repair. 3-(2,3-Dihydroxypropyl)deoxyuridine has also been used as a probe for studying the structure and function of DNA polymerases.

properties

CAS RN

126863-75-0

Product Name

3-(2,3-Dihydroxypropyl)deoxyuridine

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

3-(2,3-dihydroxypropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H18N2O7/c15-5-7(17)4-14-10(19)1-2-13(12(14)20)11-3-8(18)9(6-16)21-11/h1-2,7-9,11,15-18H,3-6H2/t7?,8-,9+,11+/m0/s1

InChI Key

DWZKAGKLTBJHSX-XZPXGOKESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O

SMILES

C1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC(=O)N(C2=O)CC(CO)O)CO)O

synonyms

3-(2,3-dihydroxypropyl)deoxyuridine
3-DHP-dUrd

Origin of Product

United States

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